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Compound of Interest

Compound Name: 1-(2-Methoxyethyl)piperazin-2-one
CAS No.: 194351-04-7
Cat. No.: B067513

Get Quote

Executive Summary

Target Molecule: 1-(2-Methoxyethyl)piperazin-2-one

Molecular Formula:

Exact Mass: 158.1055 Da

Core Challenge: Distinguishing the N1-substituted isomer (amide nitrogen) from the
thermodynamically favored N4-substituted isomer (amine nitrogen).

Primary Validation Method: 2D NMR (HMBC) demonstrating connectivity between the side-
chain

-protons and the lactam carbonyl (C2).

Synthetic Context & Impurity Profile

Understanding the synthesis is prerequisite to elucidation, as it dictates the isomeric distribution

and potential impurities.
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Synthetic Route: N1-Selective Alkylation

Direct alkylation of piperazin-2-one favors the more nucleophilic N4 (amine) position. To
achieve the N1 (amide) product, a protection-deprotection strategy is required.

Protocol:
» Protection: React piperazin-2-one with
to yield 4-Boc-piperazin-2-one.

o Alkylation: Deprotonate N1 (amide pKa ~16-17) using NaH in DMF, followed by addition of 1-
bromo-2-methoxyethane.

» Deprotection: Acidic cleavage (TFA/DCM) removes the Boc group to yield the target.

Dot Diagram: Synthetic Logic & Impurities[1]

Intermediate:
1-(2-methoxyethyl)-4-Boc-piperazin-2-one

TARGET:
1-(2-Methoxyethyl)piperazin-2-one

NaH, BrCH2CH20Me TFA, then Neutralize

4-Boc-piperazin-2-one

2:
Boc20, TEA (N4 Protected)

Direct Alkylation

IMPURITY:
4-(2-Methoxyethyl)piperazin-2-one
(From incomplete protection)

Click to download full resolution via product page
Caption: Synthetic workflow distinguishing the target N1-isomer from the N4-impurity.

Analytical Strategy: Step-by-Step Elucidation
A. High-Resolution Mass Spectrometry (HRMS)[1]

« lonization: ESI+ (Electrospray lonization, Positive Mode).
e Parent lon:

(Calc. for

)
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e Fragmentation Pattern (MS/MS):

o 159
100: Loss of the methoxyethyl side chain (
, 59 Da).

o 159

131: Loss of CO (28 Da), characteristic of cyclic lactams.

B. Infrared Spectroscopy (FT-IR)[1]

e Lactam C=0: Strong band at 1645-1660 cm~1. (Lower frequency than typical ketones due to
amide resonance).

o Ether C-O: Medium/Strong band at 1110-1120 cm™1.

e Amine N-H: Broad weak band at 3300-3400 cm~1 (confirming N4 is secondary and

unsubstituted).

C. Nuclear Magnetic Resonance (NMR)

This is the definitive method for structural proof.

1. Predicted *H NMR Data (400 MHz,

)

Note: Chemical shifts (

) are estimates based on electronic environments of analogous piperazinones.
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2. Predicted *C NMR Data

e C2 (Carbonyl):168.5 ppm (Diagnostic for lactam).

e C3:50.2 ppm (Alpha to amine and carbonyl).
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C5:42.5 ppm.

C6: 48.0 ppm.[1]

Side Chain (

): 46.5 ppm.

Side Chain (

): 70.1 ppm.

Methoxy (

): 58.9 ppm.

The "Smoking Gun": Distinguishing N1 vs. N4
Isomers

The critical task is proving the alkyl group is on N1. We use HMBC (Heteronuclear Multiple
Bond Correlation) to visualize long-range couplings (2-3 bonds).

Logic:
o |f N1-substituted: The side chain

-protons (
) are 3 bonds away from the Carbonyl Carbon (C2). Correlation Observed.

e If N4-substituted: The side chain

-protons (

) are 4+ bonds away from the Carbonyl Carbon (C2). No Correlation.

Dot Diagram: HMBC Connectivity Proof
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Proton Source:
Side Chain N-CH2

(0 3.62 ppm)

. No Correlation

Strong 3J Correlation :
Strong 3J Correlation ~ (Too distant)

(DEFINITIVE PROOF of N1)

A
C6 (Ring CH2) C3 (Ring CH2)
0 48.0 ppm 0 50.2 ppm

Click to download full resolution via product page

C2 (Carbonyl)

0 168.5 ppm

Caption: HMBC correlations confirming N1-substitution. The link to C2 is impossible for the N4-

isomer.

Quality Control & Storage

» Purity Check: Monitor for the bis-alkylated impurity (1,4-di(2-methoxyethyl)piperazin-2-one).
This will show two distinct methoxy sets in tH NMR and no NH signal.

e Hygroscopicity: Piperazinones are often hygroscopic. Store under inert atmosphere
(Argon/Nitrogen) at -20°C.

 Solubility: Highly soluble in water, methanol, and DCM. Avoid protic solvents for NMR if
observing labile NH protons (use

or

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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